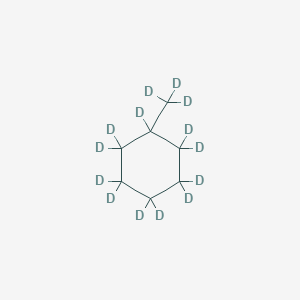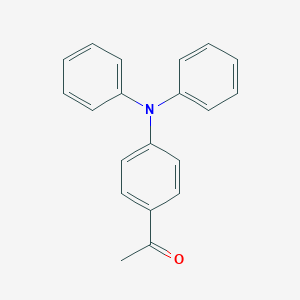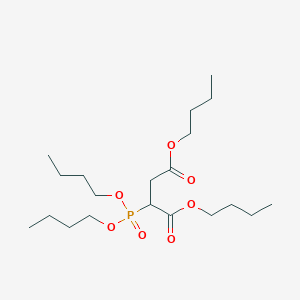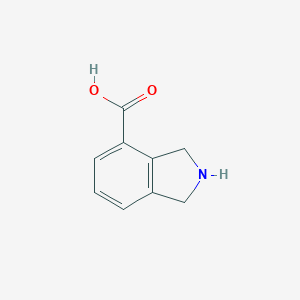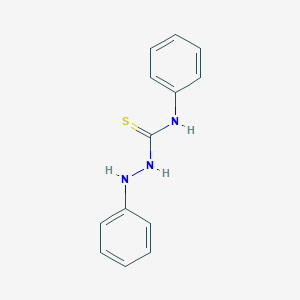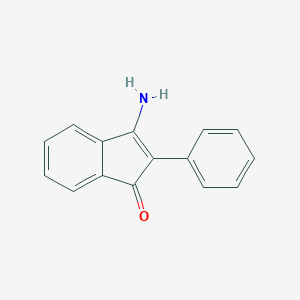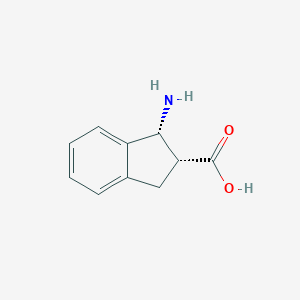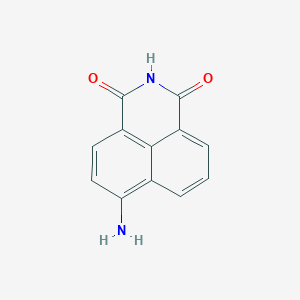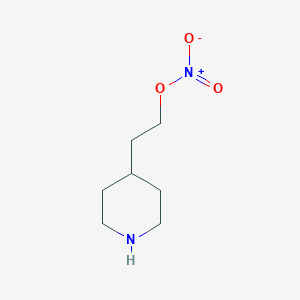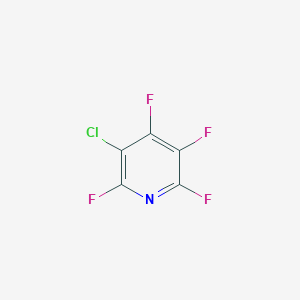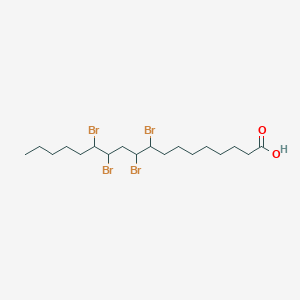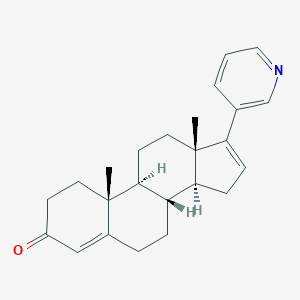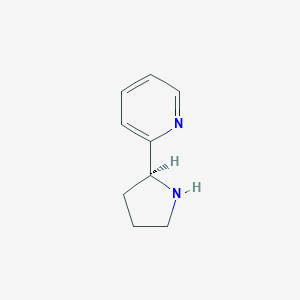
(S)-2-Pyrrolidin-2-YL-pyridine
Übersicht
Beschreibung
(S)-2-Pyrrolidin-2-YL-pyridine is a compound that features a pyridine ring attached to a pyrrolidine moiety. This structure is significant in the field of organic chemistry due to its presence in various biologically active molecules and its utility as an intermediate in chemical synthesis. The compound's chirality at the pyrrolidine nitrogen atom is denoted by the "(S)" configuration, indicating its stereochemistry, which can be crucial for its biological activity and synthesis applications.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been demonstrated in the literature. For instance, a compound with a pyrrolidine structure was synthesized using (2S,4R)-4-hydroxy-L-proline and L-proline as starting materials . The synthesis involved multiple steps, including protection and deprotection of functional groups, to achieve the desired stereochemistry. Similarly, another related compound was synthesized through nucleophilic substitution and Suzuki reactions, indicating the versatility of pyrrolidine derivatives in chemical synthesis .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives has been characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and HRMS . Additionally, single-crystal X-ray diffraction analysis has been employed to determine the precise three-dimensional arrangement of atoms within the crystal lattice . These analyses confirm the expected structures and provide insight into the stereochemistry and conformation of the molecules.
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives can be inferred from their functional groups and molecular structure. The presence of a pyrrolidine ring suggests that these compounds can participate in typical nitrogen-containing heterocycle reactions, such as alkylation, acylation, and nucleophilic substitution . The specific chemical reactions would depend on the substituents present on the pyrrolidine and pyridine rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For example, the crystallographic data provide information on the density and molecular volume, which are important for understanding the compound's physical state and solubility . The vibrational spectral studies, including infrared spectroscopy, offer details on the characteristic absorption bands, which are useful for identifying functional groups and predicting reactivity . Additionally, computational methods such as DFT calculations can predict properties like molecular electrostatic potential and frontier molecular orbitals, which are relevant for understanding the chemical behavior of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Coordination Chemistry
- (S)-2-Pyrrolidin-2-YL-pyridine derivatives are used in the synthesis and coordination chemistry, specifically in the development of luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
Pyrrolidines in Medicine and Industry
- Pyrrolidines, including (S)-2-Pyrrolidin-2-YL-pyridine, have significant biological effects and are used in medicine. They also find applications in industry as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Synthesis of Optically Active Pyridines
- The synthesis of optically active pyridines, which is important in the development of chiral N,N-donating ligands, can involve (S)-2-Pyrrolidin-2-YL-pyridine derivatives (Kowalczyk & Skarżewski, 2005).
Antimicrobial Applications
- Certain derivatives of (S)-2-Pyrrolidin-2-YL-pyridine have shown antimicrobial activity against a variety of bacteria, indicating potential applications in antibacterial treatments (Bogdanowicz et al., 2013).
Catalysis and Biomedical Sensors
- Derivatives of (S)-2-Pyrrolidin-2-YL-pyridine are used in catalysis and the self-assembly of functional materials, as well as in the incorporation of emissive f-element podand centres into biomedical sensors (Halcrow, 2014).
Quantum Chemical Properties
- The quantum-chemical properties of substituted pyrrolidinones, including those derived from (S)-2-Pyrrolidin-2-YL-pyridine, have been investigated, which is important for understanding their molecular and electronic structures (Bouklah et al., 2012).
Proton Transfer Studies
- (S)-2-Pyrrolidin-2-YL-pyridine derivatives have been studied for their unique properties in proton transfer reactions, which is significant in the field of photochemistry (Vetokhina et al., 2012).
Antituberculosis Activity
- Research on (S)-2-Pyrrolidin-2-YL-pyridine derivatives has revealed their potential for antituberculosis activity, opening avenues for new treatments in infectious diseases (Miszke et al., 2008).
Chemical and Thermal Cleavage
- The use of (S)-2-Pyrrolidin-2-YL-pyridine in chemical and thermal cleavage processes has been explored, showing its potential in polymer chemistry (Elladiou & Patrickios, 2012).
Synthesis of Stereochemical Patterns
- The compound plays a role in the synthesis of stereochemical patterns in pyrrolidines, important in medicinal chemistry (Adrio & Carretero, 2019).
Safety And Hazards
This would involve examining any safety concerns associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Zukünftige Richtungen
This would involve discussing potential future research directions, such as new applications for the compound or ways to improve its synthesis.
Each of these sections would involve a thorough review of the scientific literature, and the findings would be presented in a clear, organized manner, with each section forming a separate paragraph with its own subheading. Please note that this is a general guide and the specifics may vary depending on the compound and the available information. I hope this helps! If you have any other questions, feel free to ask.
Eigenschaften
IUPAC Name |
2-[(2S)-pyrrolidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6,9,11H,3,5,7H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCZQFDBSPOUDF-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Pyrrolidin-2-YL-pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR-cis)-(+)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B156624.png)
![4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine](/img/structure/B156625.png)
